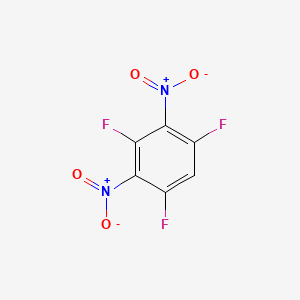

1,3,5-Trifluoro-2,4-dinitrobenzene

Description

Significance of Electron-Withdrawing Substituents in Aromatic Systems

The reactivity of an aromatic ring is heavily influenced by the nature of its substituents. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. libretexts.orgwebsite-files.com Both nitro groups and fluorine atoms are potent EWGs.

The nitro group withdraws electron density through both inductive and resonance effects. libretexts.orgyoutube.com The nitrogen atom, bearing a formal positive charge, exerts a strong inductive pull on the electrons in the sigma bond framework. youtube.com Furthermore, the nitro group can delocalize the pi-electrons of the aromatic ring through resonance, further depleting the ring of electron density. libretexts.org

Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect. csbsju.edu While it also possesses lone pairs that can be donated through resonance (a pi-donating effect), the inductive effect is generally considered to be dominant, especially in polychlorinated systems. csbsju.edu This combination of strong inductive withdrawal and weaker resonance donation makes fluorine a deactivating group in electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution. csbsju.edu

The cumulative effect of multiple EWGs on an aromatic ring is a significant decrease in its electron density, leading to a highly "activated" system towards nucleophilic attack. libretexts.org

Overview of Dinitrobenzene Derivatives in Synthetic Chemistry

Dinitrobenzene derivatives are important intermediates in organic synthesis, primarily due to the strong electron-withdrawing nature of the two nitro groups. mdpi-res.com These groups render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orglibretexts.org In these reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and the presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is essential for this stabilization. libretexts.orglibretexts.org

For instance, 1-chloro-2,4-dinitrobenzene (B32670) readily undergoes nucleophilic substitution with various nucleophiles, a reaction of significant utility in synthetic chemistry. researchgate.netccsenet.org The reactivity of dinitrobenzene derivatives is dependent on the nature of the leaving group, the nucleophile, and the solvent employed. researchgate.net

Positioning of 1,3,5-Trifluoro-2,4-dinitrobenzene within Highly Activated Arenes

This compound stands out as a particularly reactive aromatic compound. It combines the potent electron-withdrawing effects of two nitro groups with those of three fluorine atoms. This extensive substitution results in a severely electron-deficient aromatic ring, making it exceptionally susceptible to nucleophilic attack.

The fluorine atoms in this compound serve as excellent leaving groups in nucleophilic aromatic substitution reactions. rsc.org The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and prone to attack. The strength of the C-F bond is high, but in the context of SNAr, the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the electron-deficient nature of the ring.

The synthesis of this compound itself is a testament to the powerful activating effects of its substituents. It can be formed during the nitration of 1,3,5-trifluorobenzene (B1201519), where the initial introduction of nitro groups facilitates further substitution. google.com In some cases, it can be a co-product in the synthesis of 1,3,5-trifluoro-2,4,6-trinitrobenzene. google.com

The unique combination of three fluorine atoms and two nitro groups on a benzene (B151609) ring makes this compound a versatile and highly reactive building block in organic synthesis, particularly for the construction of complex, highly substituted aromatic compounds. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMQRMFXSRLCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278829 | |

| Record name | 1,3,5-trifluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-51-8 | |

| Record name | NSC10236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-trifluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,5 Trifluoro 2,4 Dinitrobenzene

Nitration Strategies for Fluorinated Benzene (B151609) Precursors

The introduction of nitro groups onto a fluorinated benzene ring is a common strategy for the synthesis of 1,3,5-trifluoro-2,4-dinitrobenzene. The fluorine atoms on the aromatic ring influence the regioselectivity of the nitration reaction.

Direct Nitration of 1,3,5-Trifluorobenzene (B1201519)

The most direct route to this compound is the nitration of 1,3,5-trifluorobenzene. sigmaaldrich.comguidechem.comnist.gov This reaction requires a potent nitrating agent and precise control over the reaction parameters to achieve the desired product.

The nitration of 1,3,5-trifluorobenzene is effectively carried out using a mixture of potassium nitrate (B79036) and fuming sulfuric acid. google.com The fuming sulfuric acid, containing at least 25% by weight of sulfur trioxide, reacts with potassium nitrate to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this aromatic substitution reaction. google.com The molar ratio of the reagents is a critical factor in the success of the reaction. A molar ratio of fuming sulfuric acid to potassium nitrate of about 2:1 to 3:1 is typically employed. google.com Subsequently, 1,3,5-trifluorobenzene is added to this mixture.

A study on the nitration of 1,3,5-trichlorobenzene, a related compound, showed that good yields were obtained with molar ratios of potassium nitrate to the starting material of both 4:1 and 8:1, with the 8:1 ratio being optimal. google.com This suggests that a significant excess of the nitrating agent is beneficial for driving the reaction towards the desired dinitro or even trinitro product.

Comparative Analysis with Nitration of Analogous Fluorinated Benzene Derivatives

The nitration of 1,3-difluorobenzene is a common method to produce 1,3-difluoro-5-nitrobenzene and 1,5-difluoro-2,4-dinitrobenzene (B51812). ontosight.aigoogle.commdpi.com The synthesis of 1,5-difluoro-2,4-dinitrobenzene can be achieved by the nitration of m-difluorobenzene in a mixture of concentrated sulfuric acid and fuming nitric acid. google.com This process is described as having a simple synthesis route, mild reaction conditions, and readily available starting materials. google.com

The nitration of 2,3,4-trifluoronitrobenzene is a more complex process. google.comchemimpex.comsigmaaldrich.com A preparation method for this compound involves the nitration of 2,6-dichlorofluorobenzene (B1295312) with nitric acid in the presence of sulfuric acid. google.com This is followed by a fluorination step to replace the chlorine atoms with fluorine. google.com

The following table provides a comparative overview of the nitration of these fluorinated benzene derivatives.

| Starting Material | Nitrating Agent | Product(s) | Key Considerations |

| 1,3,5-Trifluorobenzene | Potassium nitrate / Fuming sulfuric acid | This compound, 1,3,5-Trifluoro-2,4,6-trinitrobenzene | Temperature control is critical for selective dinitration. google.com |

| 1,3-Difluorobenzene | Concentrated nitric acid / Concentrated sulfuric acid or Fuming nitric acid | 1,3-Difluoro-5-nitrobenzene, 1,5-Difluoro-2,4-dinitrobenzene | Careful control of reaction conditions is needed for high yield and purity. ontosight.aigoogle.com |

| 2,6-Dichlorofluorobenzene | Nitric acid / Sulfuric acid | Dichlorofluoronitrobenzene mixture | This is an intermediate step, followed by fluorination to obtain 2,3,4-trifluoronitrobenzene. google.com |

Conversion Pathways from Related Halonitroaromatic Precursors

An alternative approach to synthesizing this compound involves introducing fluorine atoms into a pre-existing dinitrobenzene scaffold.

Strategies for Introducing Fluorine into Dinitrobenzene Scaffolds

Nucleophilic aromatic substitution (SNAr) reactions are a primary method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups like nitro groups. smolecule.com In this strategy, a dinitrobenzene derivative with leaving groups such as chlorine or bromine is treated with a fluoride (B91410) source.

For instance, the preparation of 2,4-difluoronitrobenzene (B147775) can be achieved by heating 2,4-dichloronitrobenzene (B57281) with an alkali metal fluoride, such as potassium fluoride (KF), in the presence of a solvent like sulfolane. google.com The reaction temperature is typically in the range of 180°C to 250°C. google.com Similarly, 1,5-difluoro-2,4-dinitrobenzene can be synthesized from 1,5-dichloro-2,4-dinitrobenzene via fluorination with potassium fluoride. google.com However, solvent-free reactions can be challenging due to poor stirring and incomplete reaction, leading to lower yields. google.com The use of a solvent like N,N-dimethylformamide (DMF) can improve the reaction conditions. google.com

Mechanistic Investigations of 1,3,5 Trifluoro 2,4 Dinitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways

The primary pathway for the reaction of 1,3,5-trifluoro-2,4-dinitrobenzene with nucleophiles is the SNAr mechanism. This process is characterized by the initial addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of a leaving group. The presence of multiple activating groups and potential leaving groups on the benzene (B151609) ring makes the study of its SNAr reactions particularly insightful.

In the context of SNAr reactions, the nitro groups (NO2) on the this compound ring play a crucial role as powerful activating groups. Their strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring. This increased electrophilicity makes the ring highly susceptible to attack by nucleophiles. The activation is most pronounced at the positions ortho and para to the nitro groups.

Fluorine atoms, while also being electron-withdrawing, primarily exert their influence through a strong inductive effect. This effect further enhances the electrophilicity of the carbon atoms to which they are attached, making them favorable sites for nucleophilic attack. nih.gov The general reactivity order in activated aryl halides for SNAr reactions is often cited as F > NO2 > Cl ≈ Br > I. nih.gov This "element effect" is attributed to several factors, including the high electronegativity of fluorine which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. nih.govstackexchange.com

While the nitro group is a potent activator, it can also function as a leaving group in some SNAr reactions, although this is less common than the displacement of a halide. researchgate.netresearchgate.net The relative ability of fluorine and the nitro group to act as a leaving group depends on the specific nucleophile and reaction conditions. researchgate.net However, in many cases involving this compound, the fluorine atom is the preferred leaving group due to the high stability of the resulting fluoride (B91410) ion, especially in protic solvents where it is strongly solvated. stackexchange.com

A key feature of the SNAr mechanism is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex or Jackson-Meisenheimer complex. wikipedia.org This complex is formed when the nucleophile attacks the aromatic ring, leading to a negatively charged species where the aromaticity of the ring is temporarily disrupted. libretexts.org The negative charge is delocalized over the ring and, importantly, onto the electron-withdrawing nitro groups.

The reaction of this compound with nucleophiles proceeds through a well-established two-step addition-elimination mechanism. libretexts.org

Addition Step: The nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom). This leads to the formation of the tetrahedral Meisenheimer complex, which is the rate-determining step in many cases. stackexchange.com

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group, the fluoride ion. This step is typically fast.

Kinetic studies are essential for elucidating the detailed mechanism of a reaction. For the SNAr reaction of this compound, the rate-limiting step is generally the formation of the Meisenheimer complex (the addition step). stackexchange.com This is because this step involves the disruption of the aromatic system, which has a significant energy barrier.

However, the nature of the rate-limiting step can be influenced by factors such as the nucleophile, the leaving group, and the solvent. In some cases, particularly with a poor leaving group or under specific solvent conditions, the breakdown of the Meisenheimer complex to products (the elimination step) can become rate-limiting or partially rate-limiting.

The choice of solvent can have a profound impact on the kinetics of SNAr reactions. Solvents can influence the stability of the reactants, the transition state, and the intermediates. For instance, polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophilicity of the attacking species.

In the case of reactions involving 1-fluoro-2,4-dinitrobenzene (B121222) (a related compound), studies have shown that the reaction rate is sensitive to the solvent. Hydrogen-bond donor (HBD) solvents can assist in the departure of the fluoride leaving group, potentially altering the rate-limiting step. The table below illustrates the effect of the solvent on the second-order rate constant for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine.

| Solvent | Second-Order Rate Constant (kA / dm3 mol-1 s-1) at 25 °C |

|---|---|

| Benzene | 1.18 |

| Dioxane | 1.92 |

| Ethyl Acetate | 4.50 |

| Tetrahydrofuran | 6.42 |

| Acetone | 9.75 |

| Acetonitrile | 14.9 |

| Dimethyl Sulfoxide | 154 |

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org In the context of SNAr reactions, KIE studies can help to determine the rate-limiting step.

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org For the SNAr reaction of this compound, if the C-F bond cleavage were the rate-limiting step, a primary KIE would be expected upon isotopic labeling of the fluorine atom. However, since the formation of the Meisenheimer complex is generally rate-limiting, a significant primary KIE is not typically observed for the leaving group.

Secondary KIEs can still provide valuable information. For instance, changing the isotopic composition of the nucleophile or the solvent can provide insights into the transition state structure. libretexts.org While specific KIE studies on this compound are not extensively reported in the provided search results, studies on related systems demonstrate the utility of this technique. rsc.org For example, small secondary KIEs (kH/kD between 1.0 and 1.6) were observed for the reaction of a related trifluoro compound with amines, suggesting a complex mechanism. rsc.org

Regioselectivity in Nucleophilic Attack

The presence of strong electron-withdrawing nitro groups on the benzene ring activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglumenlearning.com In this compound, the fluorine atoms are the leaving groups, and the positions of nucleophilic attack are directed by the activating nitro groups.

The SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.comresearchgate.net The nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglumenlearning.comlibretexts.org The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro groups at the ortho and para positions relative to the point of attack. wikipedia.orglibretexts.org

For this compound, nucleophilic attack can occur at any of the three carbon atoms bonded to fluorine. However, the regioselectivity is governed by the stability of the resulting Meisenheimer complex. Attack at the C1 or C5 position is favored because the negative charge in the intermediate can be delocalized onto both adjacent nitro groups. In contrast, attack at the C3 position allows for delocalization onto only one nitro group, resulting in a less stable intermediate. Consequently, substitution of the fluorine atoms at the C1 and C5 positions occurs preferentially.

Research has shown that 1,3,5-trifluorotrinitrobenzene serves as a versatile intermediate for creating both symmetrical and unsymmetrical 1,3,5-substituted trinitrobenzene derivatives through reactions with various nucleophiles, including those based on nitrogen, oxygen, carbon, and halogens. rsc.org

Electrophilic Aromatic Substitution (EAS) Mechanisms (for nitration)

While the electron-deficient nature of this compound makes it highly susceptible to nucleophilic attack, electrophilic aromatic substitution (EAS) reactions, such as further nitration, are significantly disfavored. The existing nitro groups are powerful deactivating groups, making the ring much less reactive towards electrophiles than benzene. wikipedia.orgorganicchemistrytutor.com

Formation and Reactivity of Nitronium Ions

The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.comchemguide.co.uk It is typically generated by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid. jove.comlibretexts.org The sulfuric acid protonates the hydroxyl group of nitric acid, which then leaves as a water molecule to form the linear and highly reactive nitronium ion. masterorganicchemistry.comjove.com

The reaction proceeds in two main stages. First, the nitronium ion is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemguide.co.ukjove.com This step is the rate-determining step of the reaction. In the second, faster step, a weak base (like water or the hydrogensulfate ion) removes a proton from the carbon atom that bears the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comchemguide.co.uk

Directing Effects of Existing Substituents on Aromatic Nitration

The substituents already present on an aromatic ring profoundly influence the position of subsequent electrophilic attack. The nitro groups (-NO₂) are strong deactivating groups due to their powerful electron-withdrawing inductive and resonance effects. wikipedia.orgyoutube.com This electron withdrawal reduces the nucleophilicity of the aromatic ring, making further electrophilic substitution difficult. youtube.com

The nitro group directs incoming electrophiles to the meta position. youtube.comlibretexts.org This is because the ortho and para positions are significantly deactivated due to the development of partial positive charges through resonance, which would repel an incoming electrophile. youtube.com The meta position, while still deactivated, is less so than the ortho and para positions.

Fluorine atoms are also deactivating groups due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate when attack occurs at these positions. wikipedia.orglibretexts.org

In the case of this compound, the powerful deactivating and meta-directing effects of the two nitro groups, combined with the deactivating effect of the fluorine atoms, make further nitration extremely challenging under standard conditions.

Reductive Transformations of Nitro Groups

The nitro groups of dinitroaromatic compounds can be reduced to amino functionalities, a crucial transformation in the synthesis of many industrially important chemicals. jsynthchem.com

Reduction of Nitro Groups to Amino Functionalities

The reduction of aromatic nitro compounds to their corresponding amines is a well-established process. jsynthchem.comwikipedia.org A variety of reducing agents can be employed, and the choice often depends on the desired selectivity and the presence of other functional groups. organic-chemistry.org Dinitroarenes can be selectively reduced to the corresponding nitroanilines. organic-chemistry.org

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst. wikipedia.org

Metal-Acid Systems: Such as iron, tin, or zinc in the presence of an acid. jove.com

Other Reducing Agents: Including sodium hydrosulfite or sodium sulfide (B99878). wikipedia.org

The reduction process can proceed through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. google.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroaromatics on an industrial scale. wikipedia.orggoogle.com This method typically involves treating the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C) google.comresearchgate.net

Platinum on carbon (Pt/C) researchgate.net

Raney nickel wikipedia.orggoogle.com

Ruthenium-based catalysts mdpi.com

The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For instance, dinitro compounds dissolved in methanol (B129727) can be hydrogenated in the presence of Raney nickel at elevated temperatures and pressures. google.comgoogle.com It is also possible to perform these reductions at milder conditions, for example, using a platinum catalyst in acetic acid. researchgate.net The choice of catalyst and conditions can also influence the selectivity of the reduction, allowing for the partial reduction of a dinitro compound to a nitroaniline. mdpi.com

Polysulfide Reduction Approaches

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis. In the case of polynitroarenes such as this compound, achieving selective reduction of one nitro group while leaving others intact presents a significant challenge. One effective method for such selective reduction is the Zinin reduction, which historically utilizes sulfide, hydrosulfide, or polysulfide ions in aqueous or alcoholic media. stackexchange.com

The Zinin reduction and its variations offer a pathway to synthesize nitroanilines from dinitro compounds. stackexchange.com While the precise mechanism of the Zinin reduction is still a subject of investigation, it is understood to proceed through a series of single-electron transfers from the sulfide species to the nitro group. The initial product is likely a nitroso intermediate, which is then rapidly reduced to a hydroxylamine and subsequently to the corresponding amine. stackexchange.com

The choice of the sulfur reagent, including sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium polysulfides (Na₂Sₓ), can influence the reaction's selectivity and efficiency. For instance, studies on related dinitroaromatic compounds have shown that the concentration and the length of the polysulfide chain (the value of 'x' in Na₂Sₓ) can impact the product distribution. Higher sulfur content in polysulfides has been reported to enhance the efficiency of the reduction in some cases. stackexchange.com

While direct experimental data on the polysulfide reduction of this compound is not extensively detailed in the reviewed literature, the established principles of the Zinin reduction on other polynitro-aromatic systems suggest a high potential for the selective reduction of one of its nitro groups. This would lead to the formation of 2,4,6-trifluoro-3,5-dinitroaniline, a valuable intermediate for further functionalization.

| Reaction | Reagent(s) | Potential Product | Significance |

| Zinin Reduction | Na₂S, (NH₄)₂S, or Na₂Sₓ | 2,4,6-Trifluoro-3,5-dinitroaniline | Selective reduction of one nitro group |

Other Reactivity Profiles

Beyond reduction, the electron-deficient nature of the this compound ring dictates its reactivity, primarily through nucleophilic aromatic substitution (SNAᵣ). The fluorine atoms, activated by the ortho and para nitro groups, are excellent leaving groups. This allows for a range of substitution reactions with various nucleophiles.

The generally accepted mechanism for SNAᵣ in such activated systems involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized Meisenheimer complex. libretexts.org This intermediate is negatively charged and its stability is enhanced by the delocalization of the charge onto the electron-withdrawing nitro groups. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

The high reactivity of activated aryl halides like this compound makes them versatile precursors for the synthesis of a wide array of derivatives. Reactions with nucleophiles such as amines, alkoxides, and thiophenoxides can lead to the stepwise or complete substitution of the fluorine atoms. For instance, reactions with amines can yield substituted dinitroanilines, which are precursors for various dyes and pharmaceuticals.

Furthermore, the presence of multiple reactive sites on the this compound molecule allows for the construction of complex heterocyclic systems. For example, reaction with bifunctional nucleophiles can lead to ring-closing reactions, forming various heterocyclic scaffolds. While specific examples for this compound are not abundant in the literature, related di- and trinitrobenzene derivatives are known to undergo such transformations.

| Reaction Type | Nucleophile | General Product | Key Feature |

| Nucleophilic Aromatic Substitution (SNAᵣ) | Amines (R-NH₂) | Substituted dinitroanilines | Stepwise or full substitution of fluorine atoms |

| Nucleophilic Aromatic Substitution (SNAᵣ) | Alkoxides (R-O⁻) | Substituted dinitroaryl ethers | Formation of ether linkages |

| Nucleophilic Aromatic Substitution (SNAᵣ) | Thiolates (R-S⁻) | Substituted dinitroaryl thioethers | Formation of thioether linkages |

| Cyclization Reactions | Bifunctional Nucleophiles | Heterocyclic compounds | Formation of new ring systems |

Advanced Spectroscopic Characterization of 1,3,5 Trifluoro 2,4 Dinitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the hydrogen, carbon, and fluorine atoms within 1,3,5-Trifluoro-2,4-dinitrobenzene.

The ¹H NMR spectrum of this compound is simplified by the presence of a single proton on the aromatic ring. This lone proton is located at the C6 position, between two fluorine atoms at C1 and C5. Due to spin-spin coupling with these two equivalent ortho fluorine atoms, the proton signal is expected to appear as a triplet. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the two nitro groups on the ring. In related dinitrobenzene compounds, protons on the aromatic ring typically appear in distinct regions of the spectrum, allowing for structural differentiation. vaia.com For instance, the protons in 2,4-dinitrophenol (B41442) show signals that are well-separated, reflecting their different chemical environments. spectrabase.com

Table 1: Predicted ¹H NMR Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Chemical Shift (δ) | ~9.0 ppm | Downfield shift due to strong deshielding from two ortho nitro groups and two meta fluorine atoms. |

| Multiplicity | Triplet (t) | Coupling to two equivalent ortho fluorine atoms (²JH-F). |

| Coupling Constant (J) | ~2-3 Hz | Typical two-bond H-F coupling constant. |

Note: The predicted values are based on established principles of NMR spectroscopy and data from analogous compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Due to the molecule's symmetry, where a plane bisects the C6-H and C3-F bonds, the six carbon atoms of the benzene (B151609) ring are resolved into four distinct signals. Each signal is subject to coupling with adjacent fluorine atoms (C-F coupling), which can further split the peaks into doublets or triplets.

The expected signals correspond to:

C-NO₂: Two equivalent carbons bonded to the nitro groups.

C-F (adjacent to H): Two equivalent carbons bonded to fluorine atoms.

C-F (opposite to H): One carbon atom bonded to a fluorine atom.

C-H: One carbon atom bonded to the single proton.

The number of signals in a ¹³C NMR spectrum is a powerful tool for distinguishing between isomers, such as the different forms of dinitrobenzene. vaia.compearson.com

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ) | Multiplicity (due to C-F coupling) |

|---|---|---|

| **C2, C4 (-NO₂) ** | ~148 ppm | Triplet (coupling to adjacent C-F) |

| C1, C5 (-F) | ~160 ppm | Doublet of doublets |

| C3 (-F) | ~158 ppm | Doublet |

| C6 (-H) | ~120 ppm | Triplet |

Note: Predicted chemical shifts are estimates based on data for similar fluorinated and nitrated benzene derivatives. chemicalbook.comnih.gov

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, this technique is crucial for confirming the substitution pattern. The molecule contains two distinct fluorine environments, which should result in two separate signals in the ¹⁹F NMR spectrum.

F1 and F5: These two fluorine atoms are chemically equivalent and are situated between a nitro group and the C-H bond. Their signal is expected to be a doublet due to coupling with the single proton (²JF-H).

F3: This fluorine atom is located between two nitro groups. Its signal should appear as a triplet due to coupling with the two equivalent fluorine atoms at C1 and C5 (⁴JF-F).

Long-range coupling between fluorine atoms is common and often results in complex splitting patterns that provide rich structural information. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, allowing for clear resolution of non-equivalent fluorine atoms. wikipedia.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom(s) | Predicted Chemical Shift (δ) vs. CFCl₃ | Multiplicity | Coupling |

|---|---|---|---|

| F1, F5 | -110 to -120 ppm | Doublet (d) | ⁴JF-F coupling with F3 |

| F3 | -100 to -110 ppm | Triplet (t) | ⁴JF-F coupling with F1 and F5 |

Note: Predicted chemical shifts are estimates based on typical values for fluorobenzenes. colorado.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the primary functional groups within this compound. The spectrum is dominated by strong absorption bands characteristic of the nitro (NO₂) groups and the carbon-fluorine (C-F) bonds.

The key vibrational modes are:

Asymmetric and Symmetric NO₂ Stretching: The two nitro groups give rise to very strong and distinct absorption bands. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.

C-F Stretching: The carbon-fluorine bonds produce strong absorptions in the fingerprint region of the spectrum.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring appear as a series of bands of variable intensity.

C-H Stretching: The stretching of the single C-H bond on the aromatic ring will produce a weak to medium absorption above 3000 cm⁻¹.

Data from related compounds like 1,5-difluoro-2,4-dinitrobenzene (B51812) show characteristic absorptions for these groups, providing a reliable reference for interpreting the spectrum of this compound. nist.govnist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| **Nitro (NO₂) ** | Asymmetric Stretch | 1550 - 1530 | Strong |

| **Nitro (NO₂) ** | Symmetric Stretch | 1360 - 1340 | Strong |

| Aromatic C-F | Stretch | 1250 - 1100 | Strong |

| Aromatic C=C | Stretch | 1620 - 1580 | Medium |

| Aromatic C-H | Stretch | 3100 - 3050 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of this compound and offers clues to its structure through analysis of its fragmentation patterns under electron ionization (EI). The molecular formula C₆HF₃N₂O₄ corresponds to a molecular weight of approximately 222.08 g/mol . cymitquimica.comnih.gov The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.

The fragmentation of nitroaromatic compounds is well-documented. nih.gov For this compound, the primary fragmentation pathways are expected to involve the sequential loss of its functional groups:

Loss of a nitro group (NO₂, 46 Da) to form the [M-NO₂]⁺ fragment.

Loss of nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da).

Loss of a fluorine atom (F, 19 Da).

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| Ion | Formula | m/z (Predicted) | Description |

|---|---|---|---|

| [M]⁺ | [C₆HF₃N₂O₄]⁺ | 222 | Molecular Ion |

| [M-NO]⁺ | [C₆HF₃NO₃]⁺ | 192 | Loss of nitric oxide |

| [M-NO₂]⁺ | [C₆HF₃NO₂]⁺ | 176 | Loss of a nitro group |

| [M-2NO₂]⁺ | [C₆HF₃]⁺ | 130 | Loss of both nitro groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds containing chromophores like nitro groups exhibit characteristic absorption bands in the UV region. For this compound, the benzene ring substituted with two nitro groups constitutes the primary chromophore. Based on data for 1,3-dinitrobenzene, which shows a maximum absorption (λₘₐₓ) around 242 nm, similar absorption features are expected for the trifluorinated analog. nih.govnist.gov The fluorine substituents may cause a minor shift (hypsochromic or bathochromic) in the absorption maximum.

Table 6: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value | Solvent |

|---|

| λₘₐₓ | ~240-250 nm | Ethanol or Hexane |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the structure and reactivity of this compound and its derivatives.

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), a complete single-crystal X-ray diffraction study for the parent compound, this compound, is not publicly available. However, the structural elucidation of closely related dinitrobenzene derivatives by XRD offers significant insights into the expected molecular geometry and packing in the solid state.

For instance, the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene has been determined, revealing important details about the orientation of the nitro groups relative to the benzene ring. nih.gov In this analogue, the planes of the two nitro groups are significantly twisted out of the plane of the aromatic ring, with dihedral angles of 55.04(15)° and 63.23(15)°. nih.gov This deviation from planarity is a common feature in sterically hindered nitroaromatic compounds. The molecules in the crystal lattice of 1,3,5-trimethyl-2,4-dinitrobenzene form stacks along the a-axis, although the intermolecular distances suggest that strong π-π stacking interactions are not the dominant packing force. nih.gov

The study of other fluorinated and nitrated aromatic compounds further underscores the power of XRD in this field. For example, substitution reactions of 1,2-difluoro-4,5-dinitrobenzene (B1590526) have yielded various derivatives whose structures were confirmed by single-crystal X-ray analysis, demonstrating the displacement of fluorine atoms over nitro groups.

The crystallographic data for analogous compounds provide a foundational understanding of the structural parameters that can be anticipated for this compound. The high degree of substitution on the benzene ring is expected to induce significant steric strain, leading to non-planar arrangements of the nitro and fluoro substituents.

Below is a table summarizing the crystallographic data for some related dinitrobenzene derivatives, which serve as valuable reference points in the absence of data for the primary compound of interest.

Interactive Table of Crystallographic Data for Dinitrobenzene Analogs

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1,3,5-Trimethyl-2,4-dinitrobenzene | C₉H₁₀N₂O₄ | Orthorhombic | P2₁2₁2₁ | 4.136 | 13.916 | 17.194 | 90 | nih.gov |

Note: This table is intended to provide comparative data. The crystallographic parameters for this compound are not available.

The successful application of single-crystal X-ray diffraction is contingent upon the ability to grow high-quality single crystals, a process that can present considerable challenges, particularly for highly substituted and polar molecules like derivatives of this compound. A thorough review of the scientific literature reveals a lack of specific studies detailing the crystallization difficulties for derivatives of this particular compound.

However, based on general crystallographic principles and experience with similar classes of compounds, several challenges can be anticipated:

Solvent Selection: The choice of solvent is critical. For polar, poly-substituted aromatic compounds, finding a solvent that provides adequate solubility without strongly interacting with the solute in a way that inhibits ordered crystal lattice formation can be difficult. A broad screening of solvents with varying polarities and hydrogen bonding capabilities is often necessary.

Polymorphism: Substituted nitrobenzenes are known to exhibit polymorphism, where the same compound can crystallize in different solid-state forms with distinct physical properties. Each polymorph will have a unique crystal structure, and controlling the crystallization conditions to obtain a specific, desired polymorph can be a significant hurdle.

Crystal Quality: Even when crystals are obtained, they may not be of sufficient size or quality for single-crystal XRD analysis. Issues such as twinning (where two or more crystals are intergrown) or the formation of polycrystalline aggregates instead of single crystals are common problems that need to be overcome through meticulous control of crystallization parameters like temperature, concentration, and evaporation rate.

Derivative-Specific Challenges: The nature of the substituent groups on the dinitrobenzene core will introduce specific challenges. For example, derivatives with flexible side chains may be difficult to crystallize due to conformational isomerism, while highly polar derivatives may have very low solubility in common organic solvents, complicating the crystallization process.

Given the electron-withdrawing nature of the fluorine and nitro groups in this compound and its derivatives, these compounds are expected to have significant dipole moments, which can lead to strong but sometimes disordered intermolecular interactions, further complicating the growth of well-ordered single crystals.

Theoretical and Computational Studies of 1,3,5 Trifluoro 2,4 Dinitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of nitroaromatic compounds due to its balance of computational cost and accuracy. For 1,3,5-trifluoro-2,4-dinitrobenzene, DFT calculations are instrumental in elucidating its electronic nature and predicting its behavior in chemical reactions.

Exploration of Electronic Structure and Chemical Reactivity

DFT studies are employed to map the electron distribution within the this compound molecule. The presence of three fluorine atoms and two nitro groups, both of which are strongly electron-withdrawing, profoundly influences the electronic properties of the benzene (B151609) ring. These substituents significantly lower the electron density of the aromatic system, making it highly susceptible to nucleophilic attack.

Key electronic properties that can be calculated using DFT to describe the molecule's reactivity include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. A low LUMO energy indicates a high susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and can identify electron-poor regions (electrophilic sites) that are prone to attack by nucleophiles.

Table 1: Conceptual DFT-Calculated Electronic Properties

| Property | Conceptual Value/Description | Significance for Reactivity |

| HOMO Energy | Expected to be low due to strong electron-withdrawing groups. | Indicates a low propensity to act as an electron donor. |

| LUMO Energy | Expected to be very low. | Highlights the molecule's high susceptibility to nucleophilic attack, making it a strong electrophile. |

| HOMO-LUMO Gap | Expected to be relatively large. | Suggests high kinetic stability. |

| Molecular Electrostatic | Positive potential (blue regions) anticipated on the aromatic ring, especially near C-F bonds. | Visually confirms the electrophilic nature of the carbon atoms in the benzene ring, guiding nucleophilic attack sites. |

| Global Electrophilicity Index (ω) | Expected to be high. | Quantitatively classifies the molecule as a strong electrophile, prone to react with nucleophiles. |

Prediction of Reaction Pathways and Transition States

DFT calculations are crucial for mapping the potential energy surface of reactions involving this compound, most notably nucleophilic aromatic substitution (SNAr). These calculations can predict whether a reaction proceeds through a stepwise or a concerted mechanism.

For SNAr reactions, two primary pathways are considered:

Stepwise Mechanism: This involves the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. The reaction proceeds in two steps: addition of the nucleophile to form the intermediate, followed by the elimination of a leaving group. DFT can be used to locate the transition states for both the formation and the breakdown of this intermediate.

Concerted Mechanism: In this pathway, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, proceeding through a single transition state without a stable intermediate.

Recent computational studies on similar fluoro-nitroaromatic compounds suggest that while the traditional view favors a stepwise mechanism, concerted pathways can be competitive, especially depending on the nucleophile and solvent conditions. DFT calculations allow for the precise determination of the structures and energies of the transition states for these competing pathways, thereby predicting the most likely reaction mechanism.

Energetic Profile Analysis of Reaction Intermediates

The nitro groups, particularly when positioned ortho and para to the site of nucleophilic attack, play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance. The fluorine atoms also contribute to stabilization through their inductive electron-withdrawing effects. DFT can quantify these stabilization energies, providing insight into the lifetime and reactivity of the intermediate.

Table 2: Conceptual Energetic Profile for a Stepwise SNAr Reaction

| Species | Conceptual Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Reference energy level (this compound + Nucleophile). |

| First Transition State (TS1) | +15 to +25 | Energy barrier for the formation of the Meisenheimer complex. This is often the rate-determining step. |

| Meisenheimer Intermediate | -5 to +5 | A valley on the potential energy surface. Its depth indicates its stability. The strong substituents help to lower this energy. |

| Second Transition State (TS2) | +10 to +20 | Energy barrier for the departure of the leaving group (fluoride ion). Typically lower in energy than TS1. |

| Products | < 0 (for an exothermic reaction) | The final energy of the substituted product and the leaving group. |

Note: These are conceptual values for illustrative purposes. Actual values depend on the specific nucleophile, leaving group, and solvent system.

Analysis of Substituent Effects on Reactivity (e.g., Electrophilicity)

The two nitro groups are powerful activating groups for nucleophilic aromatic substitution. Their placement at positions 2 and 4 directs their strong -M (mesomeric) and -I (inductive) effects to activate the carbon atoms bearing the fluorine leaving groups. The fluorine atoms themselves are also strongly inductively withdrawing (-I), further enhancing the electrophilicity of the ring. However, they also possess a +M effect (due to their lone pairs), which is generally weaker than their inductive pull in this context.

By computationally modeling variants of the molecule with different substituents or substitution patterns, researchers can quantify the impact on properties like the LUMO energy and the charges on the aromatic carbon atoms, thereby building a predictive model of reactivity.

Ab Initio Methods and Other Quantum Chemical Approaches (e.g., MP2)

While DFT is widely used, other quantum chemical methods can provide benchmark data for comparison.

Ab Initio Methods: Methods like Hartree-Fock (HF) are often used as a starting point for more advanced calculations. However, HF systematically neglects electron correlation, which can be important for accurately describing the electronic structure of highly correlated systems.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects. It can provide more accurate energetic predictions and descriptions of non-covalent interactions than standard DFT functionals, albeit at a higher computational cost. For a molecule like this compound, MP2 calculations could be valuable for refining the energetic profiles of reaction pathways and for studying interactions with solvent molecules or other reactants where dispersion forces are significant.

Molecular Dynamics Simulations (if applicable for chemical transformations)

Molecular dynamics (MD) simulations are typically used to study the time-dependent behavior of molecular systems, including conformational changes and transport properties. While less common for studying the details of chemical bond breaking and forming in reactions compared to quantum chemical methods, MD can be relevant in specific contexts for the chemical transformations of this compound.

For instance, MD simulations using a force field derived from quantum mechanical calculations could be employed to study:

Solvation Effects: How solvent molecules arrange around the reactant and influence the reaction pathway.

Encounter and Diffusion: The process of the nucleophile and the substrate coming together in solution before the reaction occurs.

Conformational Dynamics: The rotation of the nitro groups and their influence on the accessibility of the reaction sites.

However, for the study of the chemical transformation itself, quantum mechanics/molecular mechanics (QM/MM) simulations, which treat the reacting core with quantum mechanics and the surrounding environment with classical mechanics, would be a more appropriate and powerful approach.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity or chemical reactivity. core.ac.ukiupac.org These models are built on the principle that the structural and electronic properties of a molecule dictate its behavior. In the context of this compound, QSAR can be a powerful tool to predict its reactivity towards different chemical species, particularly nucleophiles, based on calculated molecular descriptors.

The development of a QSAR model typically involves the use of statistical methods like multilinear regression (MLR) to establish a correlation between a set of molecular descriptors and an observed activity. core.ac.ukniscair.res.in For nitroaromatic compounds, such as this compound, these models are instrumental in predicting properties like toxicity, which is often linked to their reactivity. core.ac.ukniscair.res.indergipark.org.trdergipark.org.tr

The reactivity of this compound is largely governed by its electronic properties. The presence of three fluorine atoms and two nitro groups on the benzene ring creates a highly electron-deficient aromatic system, making it susceptible to nucleophilic attack. Electronic descriptors derived from computational chemistry are used to quantify these properties and correlate them with reactivity trends.

Several key electronic descriptors are commonly employed in QSAR studies of nitroaromatic compounds to predict their reactivity:

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value indicates a greater ability of the molecule to accept electrons, suggesting higher reactivity towards nucleophiles. For a highly electrophilic molecule like this compound, a low ELUMO is expected, signifying its susceptibility to nucleophilic aromatic substitution.

Hyperpolarizability: This descriptor relates to the non-linear optical properties of a molecule and can also provide insights into its electronic distribution and reactivity. For some nitrobenzene (B124822) derivatives, second-order hyperpolarizability has been shown to be a good descriptor for QSAR models of toxicity. dergipark.org.trdergipark.org.tr

Atomic Charges: The partial charges on individual atoms, particularly the carbon atoms of the benzene ring, can indicate the most likely sites for nucleophilic attack. Carbons bonded to the electron-withdrawing fluorine and nitro groups are expected to carry a significant positive partial charge.

| Electronic Descriptor | Expected Value/Trend for High Reactivity | Rationale |

| ELUMO | Low | Indicates a high electron affinity, facilitating attack by nucleophiles. |

| Electrophilicity Index (ω) | High | Quantifies the molecule's ability to accept electrons, a measure of its electrophilic character. |

| Net Charge on Aromatic Carbons | Highly Positive | Positive charges on carbons bonded to F and NO₂ groups are primary targets for nucleophiles. |

| Molecular Polarizability | High | Reflects the ease with which the electron cloud can be distorted, influencing interactions with incoming nucleophiles. |

The reactivity of halogenated dinitrobenzenes often involves nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. The rate and regioselectivity of such reactions are directly influenced by the electronic descriptors mentioned above. For this compound, computational studies would be essential to determine which of the three fluorine atoms is most susceptible to substitution and how the electronic properties of the molecule as a whole govern this process.

Applications of this compound in Advanced Organic Synthesis and Materials Chemistry Remain Largely Undocumented in Publicly Available Research

While the field of organic synthesis continually explores novel building blocks for complex molecules and advanced materials, publicly accessible scientific literature and patents provide limited specific applications for the chemical compound This compound . Despite its structural similarities to other well-utilized fluorinated dinitrobenzene derivatives, its distinct role as a versatile building block or a derivatization agent in biochemical research is not substantially documented.

Extensive searches for the application of this compound in the specified areas of agrochemical and pharmaceutical synthesis, the formation of fused heterocycles and oligo(arylamines), and in biochemical assays have yielded minimal direct evidence. The compound is known and can be produced; for instance, it has been identified as a by-product in the synthesis of 1,3,5-trifluoro-2,4,6-trinitrobenzene. google.com However, its subsequent utilization as a key intermediate is not detailed in the available resources.

In contrast, related compounds are extensively cited for the very applications outlined. For example, 1,5-difluoro-2,4-dinitrobenzene (B51812) is a recognized precursor for creating biologically active fused heterocycles like phenazinimines and 1,5-benzodiazepin-2-ones, as well as for synthesizing oligo(arylamines). Similarly, 1-fluoro-2,4-dinitrobenzene (B121222), widely known as Sanger's reagent, has a well-established and critical role as a derivatization agent for N-terminal amino acid sequencing in proteins and is used in various biochemical assays to study molecular interactions. sigmaaldrich.comchemicalbook.com

The high reactivity of the carbon-fluorine bond, activated by the presence of two nitro groups, suggests that this compound could theoretically undergo nucleophilic aromatic substitution reactions, a cornerstone of its utility as a synthetic building block. Fluorinated compounds, in general, are highly valued in medicinal and agrochemical chemistry for their ability to enhance properties like metabolic stability and binding affinity. sigmaaldrich.comossila.com

However, without specific documented research or patents detailing the use of this compound for the synthesis of agrochemical intermediates, pharmaceutical compounds, specific heterocycles, oligo(arylamines), or its application in biochemical derivatization, a detailed account as per the requested structure cannot be provided while maintaining scientific accuracy. The available data does not permit the creation of informative tables or a thorough discussion of research findings for the specified applications of this particular compound.

Therefore, it must be concluded that the role of this compound in these advanced applications is not a prominent subject in the current body of scientific literature.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role in Derivatization for Biochemical Research

Utilizing Reactivity with Biological Nucleophiles (e.g., amines, thiols)

The core reactivity of 1,3,5-trifluoro-2,4-dinitrobenzene and its analogues lies in nucleophilic aromatic substitution (SNAr). The nitro groups strongly activate the benzene (B151609) ring towards attack by nucleophiles, allowing for the displacement of the fluoride (B91410) leaving groups under relatively mild conditions. This reactivity is particularly useful with biological nucleophiles such as the primary amine groups found at the N-terminus of proteins and in the side chains of amino acids like lysine, as well as the thiol (sulfhydryl) groups of cysteine residues.

The reaction with an amine involves the nitrogen atom acting as a nucleophile, attacking one of the carbon atoms bearing a fluorine atom. This forms a transient, negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitro groups. The subsequent loss of a fluoride ion restores the aromaticity of the ring, resulting in a stable carbon-nitrogen bond. A similar mechanism occurs with thiols, where the sulfur atom is the nucleophile, leading to the formation of a stable thioether linkage. This predictable reactivity allows for the specific labeling of proteins and peptides.

Principles in N-Terminal Amino Acid Analysis (using related compounds as mechanistic precedent)

The principles governing the reaction of this compound with amines are best exemplified by its close and historically significant analogue, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), famously known as Sanger's reagent. pearson.comwikipedia.org Frederick Sanger pioneered the use of FDNB for sequencing proteins, a discovery that earned him the Nobel Prize in Chemistry in 1958.

The Sanger method for identifying the N-terminal amino acid of a polypeptide chain serves as a clear mechanistic precedent. vaia.comvaia.com The process involves the following key steps:

Labeling: The free N-terminal amino group of a peptide reacts with FDNB in a mild alkaline solution. gbiosciences.com The nucleophilic amino group attacks the C-1 position of the FDNB molecule, displacing the fluorine atom to form a yellow dinitrophenyl (DNP) derivative of the peptide. youtube.com

Hydrolysis: The resulting DNP-peptide is then subjected to complete acid hydrolysis (e.g., using 6 M HCl), which cleaves all the peptide bonds, breaking the polypeptide down into its constituent amino acids. pearson.com

Identification: The bond between the DNP group and the N-terminal amino acid is stable to this hydrolysis. gbiosciences.comnih.gov Consequently, after hydrolysis, only the original N-terminal residue remains labeled as a DNP-amino acid. This yellow-colored derivative can be isolated from the mixture of unlabeled free amino acids and identified using chromatographic techniques. wikipedia.orgnih.gov

This method not only identifies the N-terminal residue but can also indicate the number of polypeptide chains in a protein if multiple, different DNP-amino acids are detected. pearson.com While largely superseded by more efficient methods like Edman degradation, the Sanger method established the fundamental principle of N-terminal labeling through nucleophilic aromatic substitution, a principle that applies directly to the reactivity of this compound.

Development of Specialized Reagents

The inherent reactivity of fluorinated dinitrobenzenes makes them excellent platforms for developing more complex and specialized reagents. By controlling which fluorine atoms are substituted, these compounds serve as versatile building blocks in organic synthesis and materials science.

One key application is in the creation of cross-linking agents. For example, the related compound 1,5-Difluoro-2,4-dinitrobenzene (B51812) (DFDNB) is a homobifunctional cross-linker. tcichemicals.com Possessing two reactive fluoride atoms, it can react with nucleophilic groups on two different molecules (or two different sites on the same molecule), effectively creating a covalent bridge between them. Such reagents are invaluable in chemical biology for studying protein structure and interactions.

Furthermore, the dinitrophenyl moiety itself is incorporated into the design of novel therapeutic agents. Researchers have developed 3,5-dinitrophenyl-containing 1,2,4-triazoles that exhibit potent and selective activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov These specialized reagents function by inhibiting a crucial enzyme in the bacterium's cell wall synthesis pathway. The development of these compounds highlights how the fundamental structure of a dinitrobenzene derivative can be elaborated into a highly specialized and effective drug molecule. nih.gov The synthesis of other bioactive molecules, such as antimicrobial agents and complex heterocyclic systems, also utilizes dinitrofluorobenzene precursors as starting materials. chemicalbook.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 392-51-8 | cymitquimica.com |

| Molecular Formula | C₆HF₃N₂O₄ | nih.gov |

| Molecular Weight | 222.08 g/mol | cymitquimica.comnih.gov |

| Physical Form | Solid | cymitquimica.com |

| Purity | ~97.0% | cymitquimica.com |

| InChI Key | CJMQRMFXSRLCQI-UHFFFAOYSA-N | cymitquimica.com |

Table 2: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application | Source |

|---|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | 70-34-8 | C₆H₃FN₂O₄ | 186.10 | N-terminal amino acid sequencing (Sanger's Reagent) | wikipedia.orgnih.gov |

| 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) | 327-92-4 | C₆H₂F₂N₂O₄ | 204.09 | Homobifunctional cross-linker | tcichemicals.comsigmaaldrich.com |

| 2,4-Difluoronitrobenzene (B147775) | 446-35-5 | C₆H₃F₂NO₂ | 159.09 | Synthesis of antimicrobial agents | chemicalbook.com |

Concluding Remarks and Future Research Directions

Summary of Key Research Findings on 1,3,5-Trifluoro-2,4-dinitrobenzene

Research on this compound and its close analogs has laid a foundational understanding of its chemical nature. The synthesis of this compound is often a byproduct of the nitration of 1,3,5-trifluorobenzene (B1201519), where controlling the reaction temperature is crucial; lower temperatures tend to favor the formation of the dinitro derivative over the trinitro-substituted product. google.com This indicates that the reactivity of the parent trifluorobenzene towards electrophilic nitration is tunable.

The primary characteristic of compounds like this compound is the high reactivity of the fluorine atoms toward nucleophilic aromatic substitution. This is a well-established principle for dihalodinitroarenes, such as 1,5-difluoro-2,4-dinitrobenzene (B51812), which are recognized as valuable intermediates in the synthesis of herbicides and energetic materials due to the ease of displacing the fluoride (B91410) ions. google.comresearchgate.net The presence of two nitro groups strongly withdraws electron density from the aromatic ring, activating the carbon-fluorine bonds for nucleophilic attack. This facile substitution allows for the introduction of a wide range of functional groups.

Furthermore, related compounds like 1,3,5-trifluoro-2-nitrobenzene (B1293902) have been investigated for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), owing to their rigid molecular structure and favorable electronic properties. guidechem.com While direct research on this compound in this area is limited, the structural similarities suggest a potential for its use in materials science.

Unexplored Reactivity Profiles and Synthetic Opportunities

While the susceptibility of the fluorine atoms to nucleophilic substitution is known, the full scope of this reactivity remains to be explored for this compound. The three fluorine atoms are in chemically distinct environments, which could allow for selective and sequential substitution reactions under carefully controlled conditions. This regioselectivity is a key area for future synthetic exploration.

The potential for this compound to act as a precursor to novel energetic materials is an area ripe for investigation. The combination of fluorine and nitro groups can lead to materials with high density and thermal stability. The controlled derivatization of the benzene (B151609) core could lead to the synthesis of a new class of energetic compounds with tailored properties.

Moreover, the reduction of the nitro groups to amines would provide access to highly functionalized fluoroaromatic diamines. These resulting compounds could serve as valuable monomers for the synthesis of high-performance polymers, such as polyimides or polyamides, with enhanced thermal and chemical resistance due to the presence of fluorine atoms.

Potential for Novel Derivatization and Scaffold Construction

The ability of this compound to act as a scaffold for the construction of complex molecular architectures is one of its most promising features. Drawing a parallel to 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), famously known as Sanger's reagent for the derivatization of amines and amino acids, the trifluoro analog offers the potential for creating more intricate and multifunctional derivatives. sigmaaldrich.com

The reaction of this compound with various nucleophiles, particularly bifunctional or multifunctional ones, could lead to the synthesis of novel heterocyclic systems. For instance, reactions with diamines, diols, or dithiols could provide access to unique phenazine, benzoxazine, or benzothiazine-type structures with multiple fluorine substituents. researchgate.net These fluorinated heterocycles are of significant interest in medicinal chemistry and materials science.

The stepwise substitution of the fluorine atoms could also be employed to build complex, three-dimensional molecules and oligomeric structures. The formation of oligo(arylamines) with interesting hydrogen-bonding and π–π stacking interactions has been observed with related compounds, suggesting that this compound could be a valuable building block for supramolecular chemistry and the development of new functional materials. researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding

A deeper understanding of the reactivity and properties of this compound can be achieved through the synergistic use of advanced computational and experimental techniques. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reaction mechanisms, and spectroscopic properties. nih.gov These theoretical studies can help predict the regioselectivity of nucleophilic substitution reactions and guide the design of new synthetic routes.

In parallel, advanced experimental methodologies are crucial for characterizing the compound and its derivatives. Single-crystal X-ray diffraction, for example, can provide precise information about the molecular geometry and intermolecular interactions in the solid state, which is vital for understanding its material properties. nih.govnih.gov The study of non-covalent interactions, such as halogen bonding, would also be of fundamental interest.

To investigate its reaction kinetics and mechanisms, techniques such as stopped-flow spectroscopy and in-situ NMR monitoring can be employed. For studying its thermal properties, especially if considered for energetic applications, methods like Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) and mass spectrometry (MS) would be indispensable for understanding its decomposition pathways. researchgate.net The progress of its synthesis can be effectively monitored using chromatographic techniques like gas-liquid chromatography. google.com The integration of these advanced methods will be key to unlocking the full scientific and technological potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Trifluoro-2,4-dinitrobenzene, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sequential nitration and fluorination of a benzene precursor. For example, trifluoromethylation using CF₃I in the presence of K₂CO₃ under reflux (as seen in analogous fluorinated nitro compounds) . Nitration must be carefully controlled to avoid over-nitration; sulfuric acid/nitric acid mixtures at 0–5°C are common. Fluorination may employ HF or fluorinating agents like DAST (diethylaminosulfur trifluoride).

- Critical Parameters :

- Temperature control during nitration to ensure regioselectivity.

- Stoichiometry of fluorinating agents to minimize side reactions.

- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures).

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- NMR :

- ¹⁹F NMR : Distinct signals for each fluorine environment (e.g., -NO₂ and -F groups). Chemical shifts typically range from -60 to -80 ppm for aromatic fluorines adjacent to nitro groups .

- ¹H NMR : Limited utility due to electron-withdrawing groups but may show weak aromatic proton signals.

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal Stability : Decomposes above 150°C, releasing NOₓ gases. Store at -20°C in amber glass under inert atmosphere .

- Light Sensitivity : Nitro groups promote photodegradation; UV/Vis exposure leads to nitro-to-nitrito isomerization. Use light-resistant containers .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous basic conditions, forming phenolic byproducts.

Advanced Research Questions

Q. How do electronic effects of fluorine and nitro groups influence regioselectivity in electrophilic substitution reactions?

- Mechanistic Insight : Fluorine’s strong electron-withdrawing effect (-I) deactivates the ring, directing incoming electrophiles to meta positions relative to both -F and -NO₂ groups. Computational studies (e.g., DFT) predict charge distribution and transition states .

- Contradictions : In some fluorinated nitroarenes, steric hindrance from adjacent substituents overrides electronic effects, leading to unexpected regioselectivity. Validate with kinetic isotopic labeling or Hammett plots .

Q. What computational tools predict the physicochemical properties of this compound?

- QSPR/QSAR Models : Use quantum chemical descriptors (e.g., HOMO-LUMO gaps, dipole moments) to estimate solubility, logP, and toxicity. Tools like CC-DPS integrate neural networks for high-accuracy predictions .

- Thermodynamic Data : NIST WebBook provides enthalpy of formation and heat capacity data for analogous compounds (e.g., 1,3,5-Trinitrobenzene) .

Q. How does this compound perform as a precursor in high-energy materials or fluorinated polymers?

- Applications :

- Energetic Materials : Nitro groups contribute to detonation velocity (~8000 m/s predicted via Cheetah simulations), while fluorine enhances thermal stability .

- Polymer Synthesis : Acts as a crosslinking agent in fluoropolymers, improving resistance to solvents and oxidation. Monitor reactivity via DSC for exothermic peaks during polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.